2-azaspiro[3.3]heptane hydrobromide CAS 1181816-12-5 physicochemical properties
2-azaspiro[3.3]heptane hydrobromide CAS 1181816-12-5 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.3]heptane Hydrobromide
Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold
In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for designing novel therapeutics with improved pharmacological profiles.[1] This paradigm shift favors the development of three-dimensional, Fsp3-rich molecular architectures that can offer enhanced metabolic stability, unique vector positioning for target engagement, and improved physicochemical properties compared to their planar, aromatic counterparts.[2][3]
The 2-azaspiro[3.3]heptane core has emerged as a particularly valuable scaffold in this context.[1] Its rigid, spirocyclic structure serves as an effective and increasingly common bioisostere for piperidine, a ubiquitous fragment in bioactive compounds.[1][4] By replacing a piperidine ring with a 2-azaspiro[3.3]heptane moiety, chemists can introduce greater three-dimensionality while potentially improving properties such as aqueous solubility and metabolic stability.[3][5]
This guide provides an in-depth analysis of the core physicochemical properties of 2-azaspiro[3.3]heptane hydrobromide (CAS 1181816-12-5). As experimental data for this specific salt is not widely published, we will ground our discussion in the predicted properties of the parent free base (2-Azaspiro[3.3]heptane, CAS 665-04-3) and provide detailed, field-proven protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this important building block.
Core Physicochemical Profile: Predicted Properties and Salt Form Considerations
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior, from formulation and manufacturing to its pharmacokinetic and pharmacodynamic profile. For an ionizable compound like 2-azaspiro[3.3]heptane, these properties are intimately linked to pH. The hydrobromide salt form is utilized to enhance solubility and stability.
The following table summarizes key computed properties for the free base form, which provide a foundational estimate.
| Property | Predicted Value (Free Base) | Implication for the Hydrobromide Salt |
| Molecular Weight | 97.16 g/mol [6] | 178.06 g/mol (as HBr salt) |
| cLogP | 0.7[6] | Lipophilicity becomes pH-dependent (LogD). |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[6] | TPSA remains the same for the core structure. |
| pKa (Basicity) | ~9-10 (Estimated) | The pKa determines the pH range of ionization. |
| Aqueous Solubility | Low to Moderate | Significantly enhanced due to salt formation. |
| Melting Point | Not available | Expected to be a high-melting crystalline solid. |
Comprehensive Characterization Workflow
A systematic approach is essential for accurately characterizing the physicochemical profile of a new chemical entity. The following workflow outlines the logical progression of experiments, ensuring that data from one step informs the next.
Caption: Logical workflow for physicochemical characterization.
Experimental Protocol: Melting Point Determination
Principle: The melting point is a fundamental thermal property indicative of purity and crystal lattice energy. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C). The capillary method remains a robust and widely adopted technique for this measurement.[7]
Methodology: Capillary Method
-
Sample Preparation:
-
Ensure the 2-azaspiro[3.3]heptane hydrobromide sample is completely dry and finely powdered.[7]
-
Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.[8]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8] The final packed sample height should be 2-3 mm.[8]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Place a calibrated thermometer in the designated well.
-
-
Measurement:
-
Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Begin heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, once you are within 20°C of the expected melting point.[8]
-
Record T1: Note the temperature at which the first droplet of liquid appears.[8]
-
Record T2: Note the temperature at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T1-T2.
-
Causality and Trustworthiness: A slow heating rate near the melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading. A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and cause melting point depression. Repeating the measurement with a fresh sample validates the result.
Experimental Protocol: pKa Determination
Principle: The acid dissociation constant (pKa) is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 2-azaspiro[3.3]heptane, the pKa refers to the acidity of its conjugate acid (the protonated secondary amine). Potentiometric titration is the gold-standard method for its high accuracy and precision.[9][10]
Caption: Ionization state of 2-azaspiro[3.3]heptane vs. pH.
Methodology: Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-azaspiro[3.3]heptane hydrobromide and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water.[11] An ionic strength adjuster (e.g., 0.15 M KCl) can be added to maintain a constant background ionic strength.[12]
-
Expert Insight: Using carbonate-free water is crucial as dissolved CO₂ can form carbonic acid, which will interfere with the titration of a basic amine, especially in the neutral-to-high pH range.[10]
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir continuously.
-
Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
-
Data Acquisition:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).[13]
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (V_eq), where all the protonated amine has been neutralized.
-
The half-equivalence point occurs at V_eq / 2. The pKa is the pH of the solution at this half-equivalence point.[9]
-
Experimental Protocol: Aqueous Solubility Determination
Principle: Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution at equilibrium.[14] For ionizable compounds, this property is pH-dependent and is termed "apparent solubility".[15] The saturation shake-flask method is the most reliable technique for determining equilibrium solubility.[15]
Methodology: Saturation Shake-Flask Method
-
Preparation of Media: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[12] The composition of the buffer can impact solubility, so consistency is key.[16]
-
Sample Incubation:
-
Add an excess amount of 2-azaspiro[3.3]heptane hydrobromide to a vial containing a known volume of a specific pH buffer. "Excess" means that undissolved solid should be clearly visible.[12]
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is common, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration plateaus.[12]
-
-
Sample Processing:
-
After incubation, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw an aliquot from the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample immediately through a low-binding filter (e.g., 0.22 µm PVDF).
-
Self-Validating Step: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
-
Construct a calibration curve using standards of known concentration to accurately quantify the sample.
-
-
Final Verification: Measure the pH of the remaining supernatant in each vial to confirm it did not change significantly during the experiment.[12]
Caption: Workflow for the Saturation Shake-Flask Solubility Method.
Experimental Protocol: Lipophilicity (LogD) Determination
Principle: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting membrane permeability and overall drug-like properties. For an ionizable compound, the partition coefficient (LogP) of the neutral species is less relevant than the distribution coefficient (LogD), which accounts for all species (ionized and non-ionized) at a given pH.[][18] The shake-flask method is the benchmark for LogD measurement.[19]
Methodology: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation:
-
Use n-octanol and a pH 7.4 phosphate buffer as the two immiscible phases.
-
Pre-saturate the n-octanol by shaking it with the pH 7.4 buffer and allowing the phases to separate. Likewise, pre-saturate the buffer with n-octanol. This step is essential to prevent volume changes during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of 2-azaspiro[3.3]heptane hydrobromide in the pre-saturated buffer.
-
In a vial, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the drug-containing pre-saturated buffer (e.g., 5 mL).
-
Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at low speed to ensure a clean separation of the aqueous and octanol layers.
-
Expert Insight: Proper phase separation is critical. Contamination of the aqueous sample with even a small amount of the octanol phase can lead to erroneously high LogD values, especially for lipophilic compounds.[19]
-
-
Quantification:
-
Carefully remove an aliquot from each phase for analysis.
-
Determine the concentration of the compound in the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).[]
-
-
Calculation:
-
The distribution coefficient (D) is the ratio of the concentrations.
-
D = C_oct / C_aq
-
LogD is the base-10 logarithm of D: LogD = log10(D)
-
Conclusion
The physicochemical properties of 2-azaspiro[3.3]heptane hydrobromide—melting point, pKa, aqueous solubility, and LogD—form the bedrock of its characterization for drug discovery and development. While predictive models offer valuable initial estimates, the empirical determination of these parameters through robust, validated protocols is non-negotiable for advancing a compound. The methodologies detailed in this guide represent industry-standard practices designed to generate reliable and reproducible data. A thorough understanding of these properties and the principles behind their measurement empowers scientists to make informed decisions, optimizing formulation strategies, predicting in vivo behavior, and ultimately accelerating the journey from a promising scaffold to a successful therapeutic agent.
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![2-Phenyl-2-azaspiro[3.3]heptane Structure](https://www.medchemexpress.com/cas_image/1354736-79-1.gif)
